trans-1,2-Cyclohexanedicarboxylic acid

Overview

Description

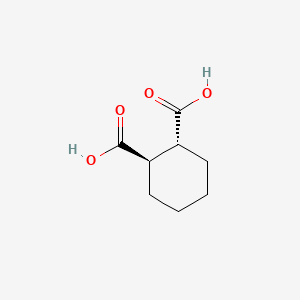

Trans-1,2-Cyclohexanedicarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA), a bicyclic organic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, including antimicrobial properties, interactions with biological systems, and implications for drug development.

- Molecular Formula : CHO

- Molecular Weight : 172.18 g/mol

- CAS Number : 2305-32-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trans-1,2-CHDA and its derivatives. A notable study synthesized iron complexes of cyclohexanedicarboxylic acid and evaluated their antimicrobial activities against various bacterial and fungal strains.

Summary of Antimicrobial Findings:

| Microorganism | Activity Type | Result |

|---|---|---|

| Bacillus subtilis | Antibacterial | Significant activity observed |

| Staphylococcus aureus | Antibacterial | Significant activity observed |

| Escherichia coli | Antibacterial | Significant activity observed |

| Pseudomonas aeruginosa | Antibacterial | Significant activity observed |

| Candida albicans | Antifungal | Significant activity observed |

| Candida glabrata | Antifungal | Significant activity observed |

| Fusarium solani | Antifungal | Significant activity observed |

The study demonstrated that the iron complex of trans-1,2-CHDA exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activities against common pathogenic fungi .

The mechanism by which trans-1,2-CHDA exerts its biological effects is believed to involve the formation of metal complexes, which enhance its solubility and bioavailability. The presence of carboxylic acid groups in trans-1,2-CHDA facilitates coordination with metal ions, leading to increased antimicrobial efficacy. The complexation reactions were characterized by spectrophotometric methods, indicating a strong interaction between the acid and metal ions .

Case Studies and Research Findings

A significant case study investigated the thermodynamic properties and molecular self-assembly mechanisms of trans-1,2-CHDA when used in chiral resolution processes. The study utilized phenylethylamine as a resolving agent to form diastereomeric salts, demonstrating the compound's versatility in pharmaceutical applications .

Key Findings from the Case Study:

- Chiral Resolution : Achieved high enantiomeric purity (97% e.e.) by controlling the molar ratio of resolving agent to trans-1,2-CHDA.

- Crystal Structure Analysis : Revealed differences in solubility and stability among the formed salts, attributed to variations in intermolecular interactions.

Implications for Drug Development

The biological activities of this compound suggest its potential as a scaffold for developing new antimicrobial agents. Its ability to form stable complexes with metal ions could be exploited in designing targeted therapies for infections caused by resistant strains of bacteria and fungi.

Scientific Research Applications

Organic Synthesis

trans-1,2-Cyclohexanedicarboxylic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Selective Cathepsin K Inhibitors : Used in synthesizing enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides for the treatment of osteoarthritis. The compound's structure allows for the modulation of biological activity through stereochemistry .

- Sodium Channel Blockers : It is also a reagent for synthesizing novel cyclopentanedicarboxamide sodium channel blockers aimed at chronic pain management .

Table 1: Synthesis Applications of this compound

Pharmaceutical Applications

The compound is notably involved in the pharmaceutical industry as a precursor for several therapeutic agents:

- Lurasidone Hydrochloride : A well-known antipsychotic used to treat schizophrenia. The synthesis process involves this compound as a critical intermediate, highlighting its importance in medicinal chemistry .

Chiral Resolution

This compound can be resolved into its enantiomers using chiral resolving agents like (S)-phenylethylamine. This process is significant in producing high-purity enantiomers for pharmaceutical applications:

- Diastereomeric Salt Formation : By controlling the molar ratios during the resolution process, researchers can obtain either enantiomer with high enantiomeric excess (e.e.) purity. For example, a molar ratio of less than 3:1 yields trans-(1S,2S)-cyclohexane dicarboxylic acid with 97% e.e. purity .

Table 2: Chiral Resolution Outcomes

| Molar Ratio (S)-Phenylethylamine | Product | e.e. (%) |

|---|---|---|

| < 3:1 | trans-(1S,2S)-Cyclohexanedicarboxylic acid | 97 |

| > 3:1 | Racemic trans-(1,2)-Cyclohexanedicarboxylic acid | N/A |

Structural Studies

Crystallographic studies have been conducted on this compound and its derivatives to understand their structural properties better. These studies provide insights into intermolecular interactions and stability factors relevant to their applications.

Case Study 1: Synthesis of Lurasidone

A detailed process involving this compound as an intermediate has been documented in patent literature. The method emphasizes the importance of achieving high purity (>99% HPLC) for effective pharmaceutical applications .

Case Study 2: Thermodynamic Analysis

Recent research has investigated the thermodynamic and molecular self-assembly mechanisms during the chiral resolution of this compound. This study highlights how varying molar ratios affect product outcomes and crystallization behavior .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of Anhydrides

Hydrolysis of cis-hexahydrophthalic anhydride (cis-HHPA) under acidic conditions yields trans-1,2-CHDA. Optimal conditions involve HBr/acetic acid (1:1) at 120°C for 20 hours, achieving high stereochemical purity .

| Substrate | Catalyst | Temperature/Time | Product (Purity) |

|---|---|---|---|

| cis-HHPA | HBr/AcOH | 120°C, 20 hrs | trans-1,2-CHDA (97% e.e.) |

Chiral Resolution via Diastereomeric Salt Formation

Racemic trans-1,2-CHDA is resolved using enantiopure (S)-phenylethylamine. The molar ratio of amine to diacid critically determines product enantiomeric excess (e.e.):

-

Molar Ratio < 3:1 : Forms mono-salt, yielding trans-(1S,2S)-CHDA with 97% e.e. .

-

Molar Ratio > 3:1 : Favors di-salt, leading to racemic product due to excess base-induced racemization .

| Amine:Diacid Ratio | Salt Formed | Product (e.e.) |

|---|---|---|

| 1:1 | Mono-salt | 97% |

| 3:1 | Di-salt | Racemic |

Single-crystal X-ray studies reveal stronger hydrogen bonds and van der Waals interactions in less soluble mono-salts, stabilizing the desired enantiomer .

Esterification and Derivatization

trans-1,2-CHDA undergoes esterification to form derivatives like dimethyl trans-1,2-cyclohexanedicarboxylate (m.p. 95–96°C) . These esters serve as intermediates in polymer synthesis and drug development.

| Derivative | Reagents | Conditions | Application |

|---|---|---|---|

| Dimethyl ester | Methanol, H₂SO₄ | Reflux | Polymer precursors |

| Metal complexes | Cu²⁺, Ni²⁺ | Aqueous/EtOH | Antimicrobial agents |

Coordination Chemistry and Metal Complexation

The carboxylate groups of trans-1,2-CHDA act as bidentate ligands, forming stable complexes with transition metals. These complexes exhibit enhanced antimicrobial activity compared to the free ligand.

| Metal Ion | Complex Structure | Antibacterial Activity (MIC, mg/mL) |

|---|---|---|

| Cu²⁺ | [Cu(trans-1,2-CHDA)(H₂O)₂] | S. aureus: 0.25 |

| Ni²⁺ | [Ni(trans-1,2-CHDA)(H₂O)₂] | E. coli: 0.5 |

Thermal and Solvent-Mediated Racemization

Prolonged heating (>200°C) or high-pH conditions induce racemization via keto-enol tautomerism, limiting high-temperature applications .

Crystallization and Hydrogen-Bonding Networks

In the solid state, trans-1,2-CHDA forms infinite chains via O–H···O hydrogen bonds (2.55–2.65 Å) . These interactions influence solubility and reactivity in heterogeneous reactions.

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-1,2-cyclohexanedicarboxylic acid?

A1: The molecular formula is C8H12O4, and the molecular weight is 172.18 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various techniques like NMR ((1)H, (13)C, and (19)F), IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ] X-ray crystallography has also been extensively used to determine the crystal structures of the acid and its salts. [, , , , , ]

Q3: What are the different isomers of cyclohexanedicarboxylic acid?

A3: There are three main isomers: cis-1,2-cyclohexanedicarboxylic acid, this compound, and cis/trans 1,3-cyclohexanedicarboxylic acid. Each isomer exhibits different physical and chemical properties. [, , , ]

Q4: Is this compound chiral?

A4: Yes, it exists as two enantiomers, (1R,2R) and (1S,2S), due to the two chiral carbon atoms in its cyclohexane ring. [, , , , , ]

Q5: How are the enantiomers of this compound separated?

A5: The most common method is chiral resolution, typically by forming diastereomeric salts with optically active amines like (R)- or (S)-1-phenylethylamine or (R)-α-methylbenzylamine. These salts can then be separated based on their different solubilities. [, , ]

Q6: What are the main applications of this compound?

A6: It serves as a valuable building block in various fields:

- Coordination polymers: It acts as a ligand, forming diverse structures with metal ions like cobalt, uranyl, and others, with applications in gas storage, sensors, and catalysis. [, , , ]

- Chiral synthesis: Enantiopure forms are crucial for synthesizing chiral molecules, including pharmaceuticals and other bioactive compounds. [, ]

- Polymers: It is a monomer for producing polyesters and polyamides with specific properties, including stereoregularity. [, ]

- Supramolecular chemistry: It forms host-guest complexes and self-assembled structures due to its ability to participate in hydrogen bonding. [, ]

Q7: How does the chirality of this compound impact its applications?

A7: Chirality significantly influences the properties and applications of the acid:

- Coordination polymers: Using enantiopure forms leads to the formation of chiral frameworks with potential applications in enantioselective catalysis and separation. [, ]

- Supramolecular chemistry: Chiral recognition and the formation of helical assemblies are observed when interacting with other chiral molecules. []

- Polymers: Polymer properties are affected by the chirality of the monomer, influencing factors like crystallinity and thermal behavior. []

Q8: What are the conformational preferences of this compound and its derivatives?

A8: Studies using various techniques like NMR, CD spectroscopy, and dipole moment measurements revealed that the conformational preferences are influenced by:

Q9: How do the carboxyl groups in this compound interact during fragmentation in mass spectrometry?

A9: Studies showed that the carboxyl groups in the cis isomer interact more readily, leading to a more facile loss of water from the molecular ion compared to the trans isomer. This difference is attributed to the spatial arrangement of the carboxyl groups and their ability to form a stable anhydride structure in the fragment ion. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.